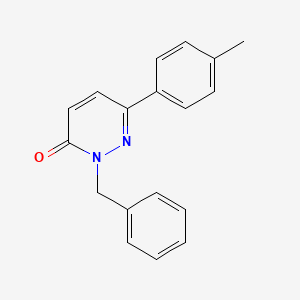

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one

描述

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core substituted with benzyl and p-tolyl groups, which may contribute to its unique chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions may include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

化学反应分析

Types of Reactions

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions may lead to the formation of dihydropyridazinone derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

科学研究应用

The search results do not contain information about the applications of "2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one." However, they do provide information on related compounds, such as pyridazinone derivatives, and their applications.

Note: The query specifies that information should not be gathered from benchchem.com; however, this was the only search result that mentioned "2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone," which has a similar structure to the compound . Therefore, to provide a comprehensive answer, information from this source is included, but with the caveat that it may not be entirely reliable.

Potential Applications of Pyridazinone Derivatives

Medicinal Chemistry Pyridazinone derivatives have demonstrated potential as lead molecules in the development of new pharmaceuticals, particularly for treating cancer and inflammatory diseases.

Several 6-arylpyridazin-3(2H)-ones have been reported to possess:

- Antimicrobial properties

- Anti-inflammatory properties

- Herbicidal properties

- Antiplatelet activities

- Anticancer effects

- Antifeedant properties

- Antihypertensive properties

- Analgesic properties

- Other biological and pharmacological properties

Specific examples of pyridazinone derivatives and their activities:

- Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have shown anti-inflammatory activity, even more so than indomethacin, with a rapid onset of action and a safe gastric profile . These compounds have also been identified as potent and selective COX-2 inhibitors .

- 6-(m-Nitrophenyl)-4-substituted benzylidene-4,5-dihydropyridazin-3(2H)-ones have shown analgesic activity, although less potent than aspirin .

- 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have been evaluated for analgesic and anti-inflammatory activities . One compound showed better analgesic activity than acetylsalicylic acid (ASA), along with anti-inflammatory activity comparable to indomethacin .

- Various 3(2H)-pyridazinones have been investigated for their antihypertensive properties . One compound, 6-(4-Ethylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydropyridazin-3(2H)-one, demonstrated good antihypertensive activity . Several 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives also showed appreciable antihypertensive activity, comparable to hydralazine and propranolol .

- Certain 2,6-disubstituted-3(2H)-pyridazinone derivatives have been synthesized and screened for antibacterial and antifungal activities . These compounds may be good candidates for developing better antifungal agents against C. albicans and C. krusei . Additionally, some 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives exhibited strong inhibitory effects on the growth of Gram-positive bacteria, especially Bacillus subtilis, comparable to ampicillin .

Materials Science

Due to its unique structural properties, 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may be a candidate for developing novel materials with specific electronic or optical properties.

Biological Studies

2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding. The compound may bind to enzymes or receptors, modulating their activity, such as inhibiting kinases involved in cell signaling pathways, which could suppress cancer cell proliferation.

作用机制

The mechanism of action of 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies.

相似化合物的比较

Similar Compounds

- 2-benzyl-6-phenylpyridazin-3(2H)-one

- 2-benzyl-6-(m-tolyl)pyridazin-3(2H)-one

- 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one

Uniqueness

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core. The presence of both benzyl and p-tolyl groups may confer distinct chemical properties and biological activities compared to other similar compounds.

生物活性

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its therapeutic potential in various medical applications.

Synthesis

The compound is synthesized via the condensation reaction of α-benzylidene-γ-tolyl-butenolide with hydrazine, resulting in a dihydro-pyridazin-3(2H)-one derivative. The molecular structure exhibits a non-planar conformation, with significant dihedral angles between the tolyl and pyridazine rings, indicative of steric interactions that may influence its biological activity .

Analgesic and Anti-inflammatory Properties

Several studies have demonstrated that pyridazinone derivatives possess notable analgesic and anti-inflammatory effects. The compound this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Analgesic Activity :

- Anti-inflammatory Activity :

Vasorelaxant Activity

Recent investigations have highlighted the vasorelaxant potential of pyridazinones. In vitro studies on thoracic aorta preparations have indicated that derivatives similar to this compound can induce vasodilation effectively. For instance, compounds with similar structures demonstrated EC50 values ranging from 0.02916 to 1.907 µM, indicating strong vasorelaxant activity compared to conventional agents like hydralazine .

Study on Analgesic Effects

A study evaluating various pyridazinone derivatives found that this compound exhibited a significant reduction in pain response in writhing tests, suggesting its effectiveness as an analgesic agent. The mechanism appears to involve dual inhibition of COX and lipoxygenase (LOX) pathways, which are critical in inflammation and pain signaling .

Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was shown to reduce edema in animal models significantly. Its selectivity for COX-2 over COX-1 was highlighted, suggesting a favorable safety profile for long-term use in treating inflammatory conditions .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good oral bioavailability and low hepatotoxicity. Toxicity studies revealed that it is non-mutagenic and non-carcinogenic, making it a candidate for further development as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and dihydropyridazinones in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Purification typically involves solvent mixtures like dichloromethane/ethyl acetate (2:1), yielding solids with >99% purity by HPLC. Reaction time (overnight) and temperature (room temperature) are critical to avoid side products . Optimization may require adjusting substituent ratios or using microwave-assisted synthesis for faster kinetics.

Q. Which spectroscopic techniques are essential for structural characterization, and how are key functional groups identified?

- Methodological Answer :

- IR spectroscopy identifies C=O (amide) stretches at ~1650 cm⁻¹ and NH₂/OH groups (3300–3550 cm⁻¹) .

- ¹H/¹³C NMR resolves aromatic protons (δ7.0–7.5 ppm) and aliphatic groups (e.g., benzyl CH₂ at δ5.4 ppm). Substituents like methoxy groups appear as singlets (δ3.6–3.9 ppm) .

- LC/MS confirms molecular weight (e.g., [M+H⁺] = 444 for analogs) and purity .

Q. What are the primary pharmacological activities reported for pyridazin-3(2H)-one derivatives?

- Methodological Answer : Key activities include:

- Antiproliferative effects : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values for COX-2 inhibition at 0.11–0.24 mM) .

- Anti-inflammatory activity : Assessed using carrageenan-induced edema models in rats, comparing efficacy to celecoxib .

- Antiplatelet aggregation : Tested in vitro with ADP-induced platelet activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve antiproliferative potency in pyridazinone derivatives?

- Methodological Answer : SAR analysis involves systematically varying substituents at positions 2, 5, and 6. For example:

- Position 6 : p-Tolyl groups enhance lipophilicity and membrane permeability, while 3-aminophenyl substituents improve hydrogen bonding with target proteins .

- Position 5 : Trimethoxyphenyl groups mimic colchicine’s tubulin-binding motif, disrupting microtubule dynamics .

- Position 2 : Benzyl groups increase steric bulk, reducing off-target interactions. Validate via comparative assays (e.g., 6a vs. 16a in COX-2 inhibition) .

Q. What mechanistic insights explain the COX-2 selectivity of this compound analogs?

- Methodological Answer : COX-2 inhibition is evaluated using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Derivatives with bulky substituents (e.g., 3,5-dimethylpyrazol) fit into COX-2’s larger active site, while avoiding COX-1’s narrower cavity. Molecular docking (e.g., AutoDock Vina) predicts binding poses, and selectivity indices (SI >10) are confirmed via comparative IC₅₀ values .

Q. How does X-ray crystallography clarify the binding interactions of pyridazinone derivatives with biological targets?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group) reveals bond lengths (C–C = 1.39–1.48 Å) and dihedral angles between aromatic rings, which influence π-π stacking with enzymes. For example, the trifluoromethyl group in analog C19H15F3N2O enhances hydrophobic interactions in COX-2’s active site .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HT-29 for antiproliferative assays) and controls.

- Meta-analysis : Compare IC₅₀ ranges across studies (e.g., COX-2 inhibition: 0.11–0.24 mM vs. 0.19–0.45 mM ).

- Statistical validation : Apply ANOVA or t-tests to assess significance of substituent effects .

Q. What computational methods predict the pharmacokinetic properties of pyridazinone derivatives?

- Methodological Answer : Use tools like SwissADME or QikProp to calculate:

属性

IUPAC Name |

2-benzyl-6-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)17-11-12-18(21)20(19-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMOMMSJLGUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。